1,2-二氮二羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

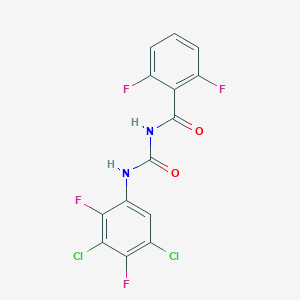

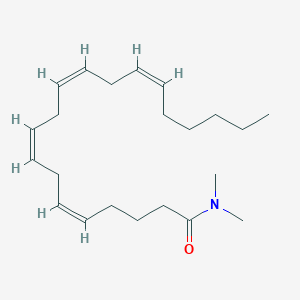

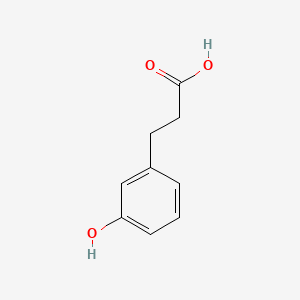

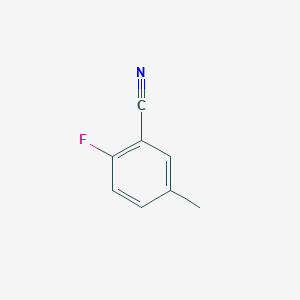

1,2-Diazenedicarboxylic acid represents a class of organic compounds characterized by the presence of a diazene (diimide, N=N) linkage flanked by carboxylic acid groups on adjacent carbons. This structure suggests reactivity and properties that are distinct from other organic compounds, potentially offering unique chemical behaviors and applications.

Synthesis Analysis

Although specific synthesis routes for 1,2-Diazenedicarboxylic acid were not identified, analogous compounds are typically synthesized through reactions involving diazo compounds and carboxylic acid precursors. For example, enantioselective synthesis involving NHC-catalyzed cycloaddition with diazenedicarboxylates is a method that could be adapted for synthesizing similar structures (Huang, Chen, & Ye, 2009).

Molecular Structure Analysis

The molecular structure of diazenedicarboxylic acid derivatives often involves coordination with metals to form complexes, suggesting that 1,2-diazenedicarboxylic acid could serve as a ligand in coordination chemistry to create polymers or frameworks with luminescent or magnetic properties (Yang et al., 2007).

Chemical Reactions and Properties

Reactions involving diazenedicarboxylic acid derivatives often exploit the reactivity of the diazene group, including its role in cross-linking proteins, which could imply applications in materials science or biochemistry for 1,2-diazenedicarboxylic acid (Mas, Buczyłko, & Kochman, 1979).

科学研究应用

细胞中的还原和氧化过程:

- 二酰胺已被用于研究艾氏腹水瘤细胞中的非线粒体还原能力。它会间接与谷胱甘肽和 NAD(P)H 反应,影响细胞还原能力和再生能力。葡萄糖的添加恢复了受二酰胺影响的细胞的再生能力 (Biaglow & Nygaard, 1973).

- 另一项研究发现,二酰胺在有核哺乳动物细胞中对谷胱甘肽没有特异性,因为它还会与蛋白质结合的 SH 基和还原的吡啶核苷酸反应 (Harris & Biaglow, 1972).

蛋白激酶抑制:

- 二酰胺已被发现是一种蛋白激酶抑制剂,这一发现可能有助于理解这种酶的生理作用 (Von Tersch, Mendicino, Pillion, & Leibach, 1975).

抗辐射和放射增敏:

- 它已被用于研究谷胱甘肽在细胞功能和抗辐射性中的作用。二酰胺通过改变存活曲线和增加辐射诱导的 DNA 损伤的产量,作为缺氧细胞的放射增敏剂 (Harris, 1979).

血红蛋白硫醇基团反应性:

- 二酰胺在红细胞中的研究表明,人和大鼠细胞之间的谷胱甘肽氧化和血红蛋白反应性存在差异,提供了对蛋白质中暴露的反应性硫醇基团反应性的见解 (Kosower, Kosower, & Koppel, 1977).

蛋白质交联:

- 二酰胺衍生物已被探索用于蛋白质交联,它们与游离 -SH 基团的反应程度和对蛋白质活性的影响各不相同 (Mas, Buczyłko, & Kochman, 1979).

细胞中谷胱甘肽的氧化和恢复:

- 二酰胺将有核哺乳动物细胞中的谷胱甘肽氧化为二硫化物,完全可逆,并且不会损害细胞分裂和生长 (Harris, Allen, & Teng, 1971).

对放射治疗的影响:

- 它通过涉及 DNA 的机制对缺氧哺乳动物细胞的放射增敏作用进行了研究,为理解化学放射增敏提供了一个模型 (Harris, Koch, Power, & Biaglow, 1977).

属性

IUPAC Name |

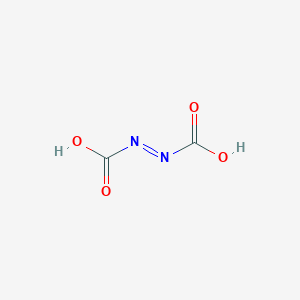

(E)-carboxyiminocarbamic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVVENVKYJZFMW-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N=NC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(/N=N/C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diazenedicarboxylic acid | |

CAS RN |

4910-62-7 |

Source

|

| Record name | Potassium azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)